molecular formula C7H13BrO2 B1268046 Butyl 2-bromopropanoate CAS No. 41145-84-0

Butyl 2-bromopropanoate

Cat. No.: B1268046
CAS No.: 41145-84-0
M. Wt: 209.08 g/mol
InChI Key: INMAEXGIVZJYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-bromopropanoate is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid with a fruity odor and is commonly used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

Butyl 2-bromopropanoate, also known as tert-butyl 2-bromopropanoate, is an organobromine compound . It is primarily used in the realm of organic synthesis . The compound functions as an electrophile , which means it has a tendency to attract electrons and react with nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond .

Mode of Action

This compound readily engages with nucleophiles such as amines, alcohols, and carboxylic acids . This interaction results in the formation of novel compounds . The bromine atom in the compound is a good leaving group, which makes it easier for the compound to undergo nucleophilic substitution reactions .

Biochemical Pathways

Given its reactivity with nucleophiles, it can be inferred that the compound may be involved in various organic synthesis reactions, leading to the formation of a wide range of products .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes with various nucleophiles. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of novel compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles in the environment can affect the compound’s reactivity and the types of reactions it undergoes . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-bromopropanoate can be synthesized through several methods. One common method involves the esterification of 2-bromopropanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting isobutylene with 2-bromopropanoic acid in the presence of a solvent like dioxane and a catalyst such as concentrated sulfuric acid. The reaction mixture is stirred and maintained at a low temperature to control the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Butyl 2-bromopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and carboxylic acids.

    Reduction: The compound can be reduced to butyl propanoate using reducing agents such as lithium aluminum hydride.

    Oxidation: It can be oxidized to butyl 2-bromopropanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, amines, alcohols, carboxylic acids.

    Reduction: Lithium aluminum hydride.

    Oxidation: Potassium permanganate.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted products (e.g., butyl 2-aminopropanoate).

    Reduction: Butyl propanoate.

    Oxidation: Butyl 2-bromopropanoic acid.

Scientific Research Applications

Butyl 2-bromopropanoate has several applications in scientific research:

Comparison with Similar Compounds

    Butyl 2-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.

    Butyl 2-iodopropanoate: Similar structure but with an iodine atom instead of bromine.

    Butyl propanoate: Lacks the halogen atom, making it less reactive.

Uniqueness: Butyl 2-bromopropanoate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to its chloro and iodo counterparts. This makes it particularly useful in reactions requiring a strong electrophile .

Properties

IUPAC Name

butyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMAEXGIVZJYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961461
Record name Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41145-84-0
Record name Propanoic acid, 2-bromo-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41145-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-bromopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041145840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-bromopropanoate
Reactant of Route 2
Reactant of Route 2
Butyl 2-bromopropanoate
Reactant of Route 3
Reactant of Route 3
Butyl 2-bromopropanoate
Reactant of Route 4
Reactant of Route 4
Butyl 2-bromopropanoate
Reactant of Route 5
Reactant of Route 5
Butyl 2-bromopropanoate
Reactant of Route 6
Reactant of Route 6
Butyl 2-bromopropanoate
Customer
Q & A

Q1: What does the research reveal about the reactivity of Butyl 2-bromopropanoate?

A1: The research demonstrates that this compound readily reacts with sodium phenolate under microwave irradiation to yield Butyl 2-phenoxypropanoate []. This suggests that the bromine atom in this compound is susceptible to nucleophilic substitution reactions, a common characteristic of alkyl halides. The reaction proceeds with a high yield (95%) in a short reaction time (65 seconds), highlighting the efficiency of microwave heating in promoting this transformation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.